(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone is a chemical compound known for its unique structure and properties It is a derivative of dihydrofuranone, featuring two benzoyloxy groups attached to the 3rd and 4th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone typically involves the esterification of dihydrofuranone derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted dihydrofuranones with various functional groups.
Scientific Research Applications
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The dihydrofuranone core provides a rigid framework that can modulate the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-bis (methoxy) dihydro-2(3H)-Furanone: Similar structure but with methoxy groups instead of benzoyloxy groups.
(3R,4S)-3,4-bis (acetoxy) dihydro-2(3H)-Furanone: Features acetoxy groups, leading to different reactivity and properties.
Uniqueness
(3R,4S)-3,4-bis (benzoyloxy) dihydro-2(3H)-Furanone is unique due to the presence of benzoyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C18H14O6 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(4-benzoyloxy-5-oxooxolan-3-yl) benzoate |
InChI |
InChI=1S/C18H14O6/c19-16(12-7-3-1-4-8-12)23-14-11-22-18(21)15(14)24-17(20)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
BBUFRPRKYWVEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.